molecular formula C14H23N3O3S B2388144 1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine CAS No. 327080-05-7

1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine

Cat. No.: B2388144
CAS No.: 327080-05-7
M. Wt: 313.42
InChI Key: DPFROBVHIHKJSB-UHFFFAOYSA-N
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Description

1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine is a versatile chemical compound used in various scientific research fields. Its structure consists of a benzene ring substituted with a morpholine ring and a sulfonyl group, making it a valuable tool for studying different biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine typically involves the reaction of diethylamine with 4-morpholin-4-ylsulfonylbenzene-1,2-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(indol-3-yl)ethane-1,2-diamine: A marine indole alkaloid with similar structural features and biological activities.

    N,N’-Bis(salicylidene)ethylenediamine: A salen ligand used in catalysis and material science.

Uniqueness

1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine is unique due to its combination of a morpholine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for studying various biological and chemical processes.

Properties

IUPAC Name

1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-3-16(4-2)14-6-5-12(11-13(14)15)21(18,19)17-7-9-20-10-8-17/h5-6,11H,3-4,7-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFROBVHIHKJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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